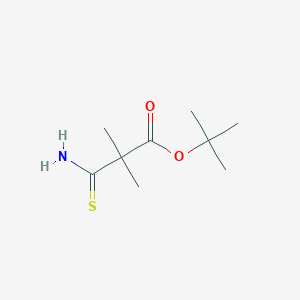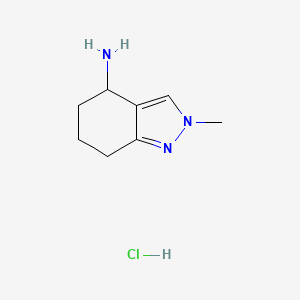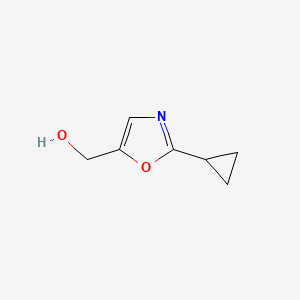
(2-Cyclopropyloxazol-5-yl)methanol
Descripción general
Descripción
“(2-Cyclopropyloxazol-5-yl)methanol” is an organic compound with the chemical formula C7H9NO2 . It has a molecular weight of 139.15 g/mol . The IUPAC name for this compound is also "(2-cyclopropyloxazol-5-yl)methanol" .
Molecular Structure Analysis
The molecular structure of “(2-Cyclopropyloxazol-5-yl)methanol” consists of a cyclopropyl group attached to an oxazole ring, which is further attached to a methanol group . The Smiles notation for this compound is "OCC1=CN=C (C2CC2)O1" .It should be stored at 0-8 °C . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.
Aplicaciones Científicas De Investigación
Catalyst Development and Applications
Catalytic Activity in Huisgen 1,3-Dipolar Cycloadditions : A study by (Ozcubukcu et al., 2009) discusses a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure. This catalyst is efficient for Huisgen 1,3-dipolar cycloadditions, showing low catalyst loadings and short reaction times.
Synthesis and Catalytic Applications of Triazolylmethanol Ligands : Etayo et al. (2016) elaborate on tris(1,2,3-triazol-4-yl)methanols and derivatives as valuable ligands for transition metal-mediated reactions. Their work, presented in (Etayo, Ayats, & Pericàs, 2016), focuses on both homogeneous and heterogenised systems, highlighting the versatility of these ligands.
Medicinal Chemistry and Drug Design
Synthesis and Biological Activities of Benzoxazole Derivatives : Jayanna et al. (2013) explored the synthesis of novel benzoxazole derivatives with antimicrobial and analgesic activities. Their research, detailed in (Jayanna et al., 2013), also includes molecular docking studies to understand the interaction of these compounds with biological receptors.
Biocatalysis of Bulky Ketones : Roy et al. (2001) investigated the asymmetric bioreduction of bulky ketones to produce specific methanol derivatives with high yield and optical purity. Their findings are presented in (Roy, Alexandre, Neuwels, & Texier, 2001).
Photophysical Studies and Probe Development
- Development of Fluorescent Probes : Guzow et al. (2007) synthesized derivatives of N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester and studied their photophysical properties. This study, available at (Guzow, Szmigiel, Wróblewski, Milewska, Karolczak, & Wiczk, 2007), highlights the potential of these compounds as efficient fluorescent probes.
Synthetic Chemistry
- Synthesis of Novel Chiral Ligands : Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) described the synthesis of novel chiral ligands based on cyclohexyl and piperidinyl methanol derivatives. The study, outlined in (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010), demonstrates the potential of these ligands in asymmetric synthesis.
Propiedades
IUPAC Name |
(2-cyclopropyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANJGSPWMTWYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyloxazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



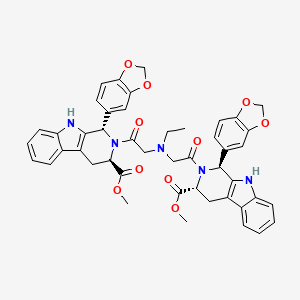
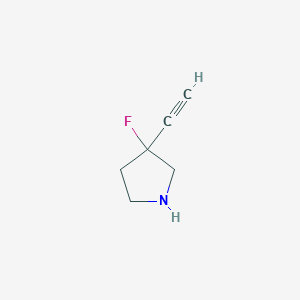
![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)

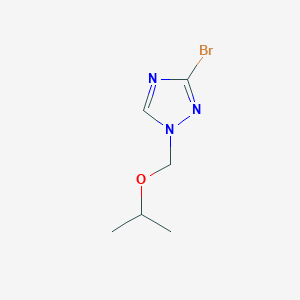
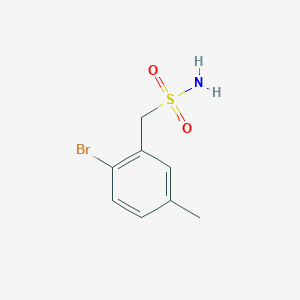
![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)
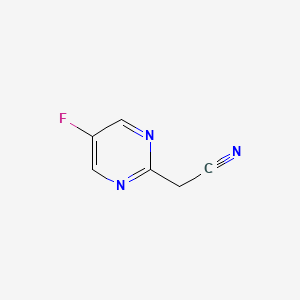
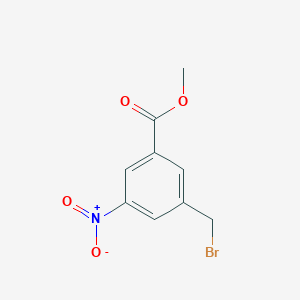
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)
